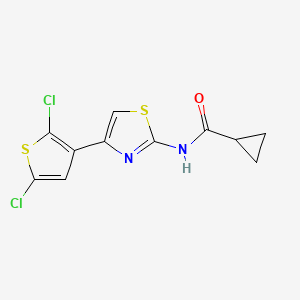

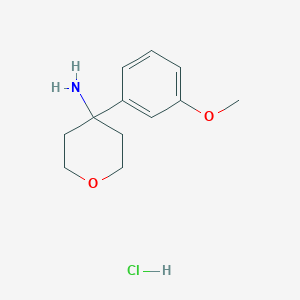

![molecular formula C22H15Cl2NOS2 B2895490 2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole CAS No. 865658-09-9](/img/structure/B2895490.png)

2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole is an organic compound belonging to the group of thiazoles. It is a white, crystalline solid that is soluble in water and ethanol, and is used in numerous scientific applications. It is commonly used as a laboratory reagent and as a starting material in organic synthesis. In addition, 2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole has been used in the development of new pharmaceutical and agricultural products.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole is associated with a diverse range of synthetic and application-oriented research. While no direct research on this specific compound was found, related compounds have been synthesized and studied for various properties and applications, providing insight into the potential uses and chemical behaviors of structurally similar thiazoles.

Synthesis of Formazans from Mannich Base : A study described the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating applications in antimicrobial agents. This process involves several steps, including refluxing, esterification, and hydrazinolysis, leading to compounds with moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014).

Docking Studies and Crystal Structure : Docking studies and crystal structure analysis of tetrazole derivatives, including molecules with structural similarities to the subject compound, were conducted to understand the orientation and interaction within the cyclooxygenase-2 enzyme. This research is pivotal for developing COX-2 inhibitors with potential pharmaceutical applications (Al-Hourani et al., 2015).

Antiviral Activity : The synthesis and evaluation of antiviral activities of 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed that certain derivatives possess anti-tobacco mosaic virus activity. This suggests the potential for these compounds to be used in plant protection and antiviral research (Chen et al., 2010).

Molecular Docking and Quantum Chemical Calculations : Research involving molecular docking and quantum chemical calculations of related thiazole compounds has provided insights into their potential biological effects. These studies, focusing on the molecular structure, vibrational spectra, and biological activities, indicate the versatility of thiazole derivatives in scientific research, including antimicrobial and anticancer activities (Viji et al., 2020).

Synthetic Utility and Chemiluminescence : Studies on the synthetic utility of singlet oxygen in sulfide photo-oxidation have led to the selective and stereospecific hydroxylation of thiazolidines. This research highlights the chemiluminescence properties of thiazole derivatives, which could be exploited in material science and sensor development (Takata et al., 1985).

properties

IUPAC Name |

2-(4-chlorophenyl)-5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2NOS2/c1-26-18-10-4-14(5-11-18)20-22(27-19-12-8-17(24)9-13-19)28-21(25-20)15-2-6-16(23)7-3-15/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTYGAXQSDGCTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

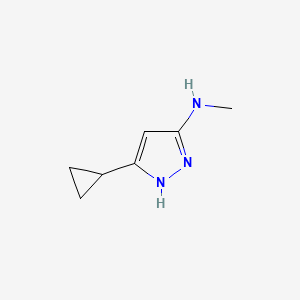

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2895407.png)

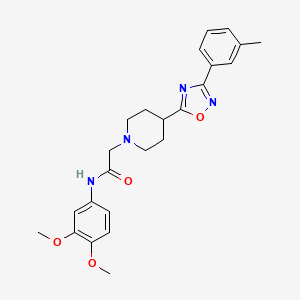

![4-([1,4'-Bipiperidin]-1'-YL)-2-isopropoxyaniline](/img/structure/B2895409.png)

![Dimethyl 2-({[3-(ethoxycarbonyl)piperidin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2895410.png)

![N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2895415.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2895420.png)

![4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2895422.png)

![2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2895426.png)